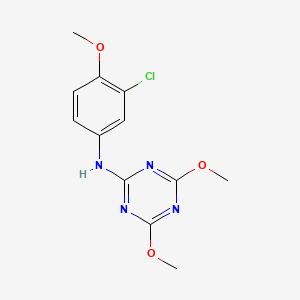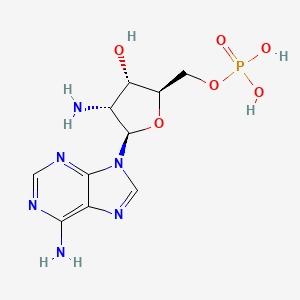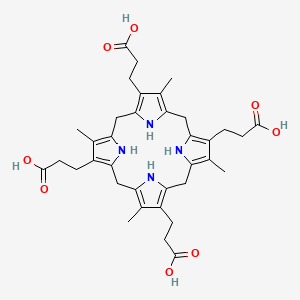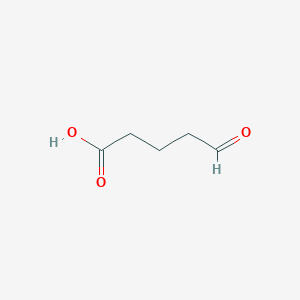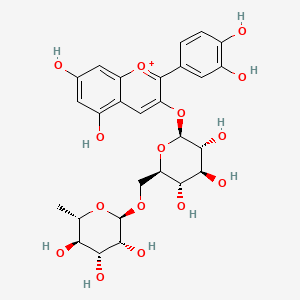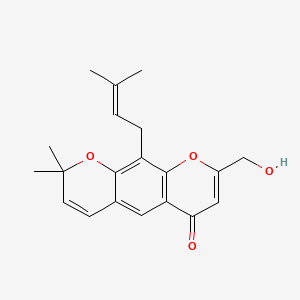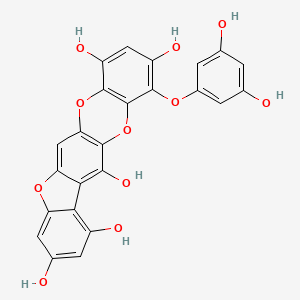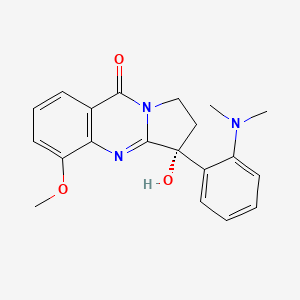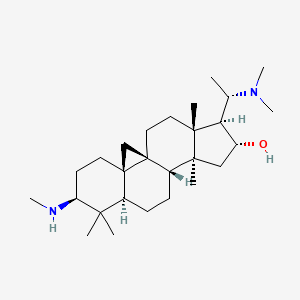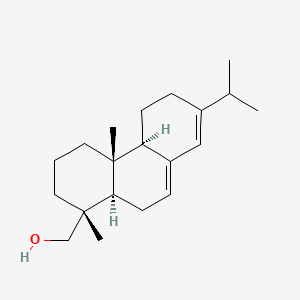
Tiracizine
Vue d'ensemble
Description
Tiracizine est un composé chimique connu pour ses propriétés antiarythmiquesThis compound est principalement utilisé dans le traitement des arythmies cardiaques, contribuant à réguler les rythmes cardiaques anormaux .
Méthodes De Préparation
La synthèse de la tiracizine implique plusieurs étapes. La matière première est généralement un dérivé de la dibenzazépine, qui subit une série de réactions chimiques pour introduire les groupes fonctionnels nécessaires. Les étapes clés comprennent :
Formation du cycle azépine : Elle est obtenue par une réaction de cyclisation.
Introduction du groupe diméthylamino : Elle est généralement réalisée par une réaction de substitution utilisant la diméthylamine.
Analyse Des Réactions Chimiques
La tiracizine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe diméthylamino, en utilisant des réactifs tels que les halogénures d’alkyle
Applications de la Recherche Scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans l’étude des dérivés de la dibenzazépine et de leurs propriétés chimiques.
Biologie : La this compound est utilisée dans des études qui examinent les effets des agents antiarythmiques sur les cellules cardiaques.
Médecine : Elle est utilisée dans la recherche clinique pour évaluer son efficacité et son innocuité dans le traitement des arythmies cardiaques.
Industrie : La this compound est utilisée dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antiarythmiques .
Applications De Recherche Scientifique
Tiracizine has several applications in scientific research:
Chemistry: It is used as a model compound in the study of dibenzazepine derivatives and their chemical properties.
Biology: this compound is used in studies investigating the effects of antiarrhythmic agents on cardiac cells.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs .
Mécanisme D'action
La tiracizine exerce ses effets en bloquant les canaux sodiques des cellules cardiaques, ce qui contribue à stabiliser la membrane cardiaque et à prévenir l’activité électrique anormale. Cette action contribue à réguler le rythme cardiaque et à prévenir les arythmies. Les cibles moléculaires de la this compound comprennent les canaux sodiques dépendants du voltage, et ses effets sont médiés par l’inhibition de l’afflux de sodium dans les cellules cardiaques .
Comparaison Avec Des Composés Similaires
La tiracizine est similaire à d’autres agents antiarythmiques tels que l’amiodarone et la lidocaïne. Elle est unique par sa structure chimique et son mécanisme d’action spécifique. Contrairement à l’amiodarone, qui a de multiples cibles, notamment les canaux potassiques, la this compound cible principalement les canaux sodiques. Cette spécificité peut entraîner des effets thérapeutiques et des profils d’effets secondaires différents .
Composés Similaires
- Amiodarone
- Lidocaïne
- Procaïnamide
- Quinidine
Propriétés
IUPAC Name |
ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMZCVTJDTESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048714 | |
| Record name | Tiracizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83275-56-3 | |
| Record name | Ethyl N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83275-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiracizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083275563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiracizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiracizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRACIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUO2T61K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
